molecular formula C2H3ClF2 B1345967 1-Chloro-1,2-difluoroethane CAS No. 338-64-7

1-Chloro-1,2-difluoroethane

Cat. No.: B1345967
CAS No.: 338-64-7
M. Wt: 100.49 g/mol
InChI Key: UOVSDUIHNGNMBZ-UHFFFAOYSA-N
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Description

1-Chloro-1,2-difluoroethane is an organofluorine compound with the molecular formula C₂H₃ClF₂. It is a colorless, odorless gas that is typically shipped as a liquid under its own vapor pressure. This compound is part of the hydrochlorofluorocarbon family and is known for its applications in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1,2-difluoroethane can be synthesized through the fluorination of 1,1,2-trichloroethane using hydrogen fluoride in the presence of a fluorination catalyst. The reaction typically occurs in the gas phase and involves the use of catalysts such as chromium oxide .

Industrial Production Methods: The industrial production of this compound involves the same fluorination process, where 1,1,2-trichloroethane is reacted with hydrogen fluoride in the presence of a fluorination catalyst. This method is efficient and yields high purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1,2-difluoroethane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-1,2-difluoroethane has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific molecular structure, which allows it to undergo selective reactions such as dehydrochlorination to form vinylidene fluoride. This property makes it valuable in the production of polyvinylidene fluoride, a material with wide industrial applications .

Properties

IUPAC Name

1-chloro-1,2-difluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClF2/c3-2(5)1-4/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVSDUIHNGNMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861882
Record name 1-Chloro-1,2-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338-64-7
Record name 1-Chloro-1,2-difluoroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-1,2-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CHLORO-1,2-DIFLUOROETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/475N9DO93P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-chloro-1,2-difluoroethane exert its toxic effects?

A: This compound exhibits high toxicity through inhalation []. Research suggests its toxicity stems from its metabolism into fluoroacetate within the body []. Fluoroacetate is a known poison that disrupts the citric acid cycle (Krebs cycle) by inhibiting the enzyme aconitase. This inhibition leads to the accumulation of citrate in tissues and serum, ultimately causing severe metabolic dysfunction [].

Q2: What evidence suggests that this compound's toxicity is due to fluoroacetate production?

A2: Several lines of evidence support this conclusion:

  • Clinical signs: Rats exposed to this compound displayed symptoms characteristic of fluoroacetate poisoning, including lethargy, hunched posture, and convulsions [].
  • Citrate accumulation: Exposure to the compound caused a significant increase in citrate levels in both serum and heart tissue, a hallmark of fluoroacetate poisoning [].
  • Fluoroacetate detection: Analysis of urine from exposed rats confirmed the presence of fluoroacetate []. Additionally, fluorocitrate, a product of fluoroacetate and oxaloacetate, was found in the kidneys of exposed rats [].

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